1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine
Overview
Description
1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine is a useful research compound. Its molecular formula is C15H15N3 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methylbenzyl)-1H-benzimidazol-2-amine is 237.126597491 g/mol and the complexity rating of the compound is 273. The solubility of this chemical has been described as 23.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(4-Methylbenzyl)-1H-benzimidazol-2-amine and related compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives were prepared, showing good antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014).
Anticancer Potential and Structural Studies
Several studies have focused on the potential anticancer applications of 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine derivatives. These compounds have been synthesized and their structures elucidated using various physico-chemical techniques. Notably, their cytotoxicity has been tested against different cancer cell lines, showing promising results (Ghani & Mansour, 2011).
In Vitro Antimicrobial Evaluation
Mannich bases of benzimidazole derivatives, including 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine, have been synthesized and their in vitro antibacterial activity against various bacterial strains has been evaluated. These studies highlight the potential of these compounds in antimicrobial applications (Marinescu et al., 2020).
Applications in Polymer Science
In the field of polymer science, derivatives of 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine have been utilized. For instance, in the synthesis of superheat-resistant polyimides with ultra-low coefficients of thermal expansion, these compounds played a critical role (Qian et al., 2020).
Novel Synthesis Methods
Innovative methods for synthesizing 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine derivatives have also been explored. These include microwave-assisted solid-phase synthesis using a phosphonium linker, demonstrating an efficient and rapid method for producing these compounds (Rios et al., 2013).
Computational and Theoretical Studies
Computational studies on 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine derivatives have provided insights into their molecular structure and potential applications. These studies include density functional theory (DFT) analyses, which help in understanding the electronic structure and potential biological activities of these compounds (Jayabharathi et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine is the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in Escherichia coli .
Mode of Action
This interaction may inhibit the enzyme’s activity, leading to disruption of the fatty acid synthesis pathway .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme is involved in the elongation cycle of fatty acid synthesis, and its inhibition can disrupt the production of essential fatty acids, affecting the integrity and function of the bacterial cell membrane .
Pharmacokinetics
The presence of the benzimidazole ring and the amine group may facilitate its passage through biological membranes, enhancing its bioavailability .
Result of Action
The inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI disrupts the fatty acid synthesis pathway, leading to a deficiency in essential fatty acids in the bacterial cell. This can affect the integrity and function of the bacterial cell membrane, potentially leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other substances, such as proteins or ions, can also interact with the compound and affect its action .
Future Directions
The study of benzimidazole derivatives is a vibrant field due to their diverse biological activities . Future research on “1-(4-methylbenzyl)-1H-benzimidazol-2-amine” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its reactivity to discover new chemical transformations.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAXCIUQJSPOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357764 | |
Record name | 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37743-74-1 | |
Record name | 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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